7-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a scaffold known for its pharmacological relevance in oncology and antimicrobial therapy . Structurally, it features a 4-fluorophenyl group at the 7-position of the thienopyrimidine core and a 2-oxoethyl-linked 4-(4-fluorophenyl)piperazine moiety at the 3-position.
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2S/c25-17-3-1-16(2-4-17)20-14-33-23-22(20)27-15-30(24(23)32)13-21(31)29-11-9-28(10-12-29)19-7-5-18(26)6-8-19/h1-8,14-15H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZFEDZAPBTDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Neuropharmacological Effects
This compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Studies involving related piperazine derivatives have demonstrated activity against acetylcholinesterase (AChE), indicating possible applications in treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE can enhance cholinergic neurotransmission, which is crucial for cognitive function.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of various bacterial strains by targeting specific virulence factors such as protein tyrosine phosphatases (PtpB) in Mycobacterium tuberculosis, thus interfering with signal transduction pathways in macrophages . This mechanism highlights its potential as an anti-infective agent.
Case Study 1: Anticancer Efficacy
In a study published in ACS Medicinal Chemistry Letters, derivatives resembling our compound were tested against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related piperazine derivatives. These compounds were shown to improve cognitive function in animal models by reducing oxidative stress and inflammation in neuronal tissues. The findings suggest that the thieno-pyrimidine scaffold may be beneficial in developing treatments for Alzheimer’s disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Findings from Comparative Studies
Piperazine Substitution :
- The 4-(4-fluorophenyl)piperazine group in the target compound optimizes receptor interaction compared to benzylpiperazine (CAS 1251558-61-8), which introduces steric bulk and reduces binding affinity .
- Halogen positioning matters: 4-Fluorophenyl analogs (target) outperform 2-fluorophenyl derivatives (CAS 1242857-96-0) due to better alignment with hydrophobic receptor pockets .
Core Modifications: Replacement of thienopyrimidine with pyrrolotriazolopyrimidine (Compound 19b) enhances anticancer activity (EC₅₀ = 0.8 μM vs. doxorubicin’s 1.2 μM) but reduces metabolic stability .
Substituent Effects :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
